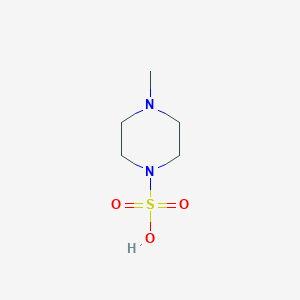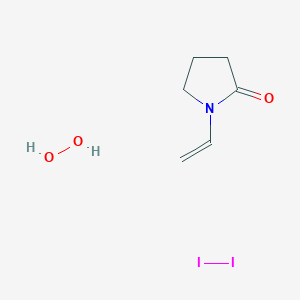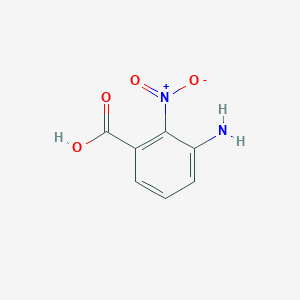
9H-Fluoren-9-carboxamid
Übersicht
Beschreibung
9H-Fluorene-9-carboxamide is an organic compound with the molecular formula C14H11NO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a carboxamide functional group at the 9th position of the fluorene ring
Wissenschaftliche Forschungsanwendungen
9H-Fluorene-9-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Wirkmechanismus
Target of Action
The primary target of 9H-fluorene-9-carboxamide is the Microsomal Triglyceride Transfer Protein (MTP) . MTP is essential for the assembly of triglycerides with apoB48 producing chylomicrons in the intestine and with apoB100 in the liver to synthesize and secrete VLDL .
Mode of Action
9H-fluorene-9-carboxamide acts as an MTP inhibitor . By inhibiting MTP, it disrupts the assembly of triglycerides with apoB48 and apoB100, thereby reducing the production of chylomicrons in the intestine and VLDL in the liver .
Biochemical Pathways
The inhibition of MTP affects the lipid metabolism pathway . It leads to a reduction in the secretion of intestinally derived apoB48 lipoproteins-chylomicrons and hepatically derived VLDL . This can result in a decrease in plasma triglyceride and cholesterol levels .
Result of Action
The inhibition of MTP by 9H-fluorene-9-carboxamide can lead to a reduction in plasma triglyceride and cholesterol levels . This could potentially be beneficial in the management of conditions like dyslipidemia and metabolic disorders .
Biochemische Analyse
Biochemical Properties
9H-fluorene-9-carboxamide has been studied as a potential inhibitor of the Microsomal Triglyceride Transfer Protein (MTP) . MTP is essential for the assembly of triglycerides with apoB48 producing chylomicrons in the intestine and with apoB100 in the liver to synthesize and secrete VLDL .
Cellular Effects
In the context of metabolic disorders, 9H-fluorene-9-carboxamide’s inhibition of MTP can lead to a reduction in plasma triglyceride and cholesterol . This is due to the role of MTP in the production of triglyceride-rich lipoproteins like VLDL and LDL, which are known to be atherogenic .
Molecular Mechanism
The molecular mechanism of 9H-fluorene-9-carboxamide involves its interaction with MTP. By inhibiting MTP, 9H-fluorene-9-carboxamide prevents the assembly of triglycerides with apoB48 and apoB100, thereby reducing the production of chylomicrons in the intestine and VLDL in the liver .
Metabolic Pathways
9H-fluorene-9-carboxamide is involved in lipid metabolism due to its interaction with MTP. MTP plays a crucial role in the generation of triglyceride-rich chylomicrons in the liver and VLDL in the intestine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-carboxamide typically involves the reaction of fluorene with a suitable carboxylating agent. One common method is the reaction of fluorene with phosgene to form fluorene-9-carbonyl chloride, which is then reacted with ammonia or an amine to yield 9H-fluorene-9-carboxamide .
Industrial Production Methods: In an industrial setting, the synthesis of 9H-fluorene-9-carboxamide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process generally involves the same steps as the laboratory synthesis but with enhanced efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Fluorene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic ring of fluorene can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Fluorene-9-carboxylic acid and other oxidized derivatives.
Reduction: Fluorene-9-amine and other reduced forms.
Substitution: Various substituted fluorenes depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
9H-Fluorene-9-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide.
9H-Fluorene-9-amine: Contains an amine group at the 9th position.
N-aryl-9-oxo-9H-fluorene-1-carboxamides: These compounds have been studied for their anticancer properties and differ in the position and nature of the substituents on the fluorene ring.
Uniqueness: 9H-Fluorene-9-carboxamide is unique due to its specific functional group and the resulting chemical properties
Eigenschaften
IUPAC Name |
9H-fluorene-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLCQSAJFUXACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90322889 | |
| Record name | 9H-fluorene-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-95-6 | |
| Record name | Fluorene-9-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-fluorene-9-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90322889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B50066.png)







